2-Bromo-3-dodecylthiophene
Overview
Description
2-Bromo-3-dodecylthiophene is an organic compound with the molecular formula C16H27BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the second position and a dodecyl (twelve-carbon alkyl) chain at the third position of the thiophene ring. It is primarily used in the field of organic electronics and materials science due to its unique electronic properties .
Scientific Research Applications
2-Bromo-3-dodecylthiophene is extensively used in scientific research, particularly in the development of organic electronic materials. Its applications include:
Organic Semiconductors: Used in the synthesis of semiconducting polymers for OFETs and OLEDs.
Photovoltaic Devices: Incorporated into the active layers of organic solar cells to improve efficiency.
Conductive Polymers: Employed in the production of conductive polymers for various electronic applications
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Bromo-3-dodecylthiophene is a conjugating monomer that can be used as an active layer on semiconductors . It has good electronic properties and can be used in the development of p-type semiconducting polymers .
Mode of Action
It is known that it is mainly used in the formation of poly (3-dodecylthiophene) (p3dt) through electrochemical polymerization .
Biochemical Pathways
It is known to be involved in the formation of poly (3-dodecylthiophene) (p3dt), a p-type semiconducting polymer .
Result of Action
It is known to contribute to the formation of p-type semiconducting polymers .
Action Environment
It is known that the compound is a liquid at room temperature with a density of 1105 g/mL at 25 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-dodecylthiophene typically involves the bromination of 3-dodecylthiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine-containing reagents .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include organolithium or Grignard reagents.
Coupling Reactions: It is often used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of conjugated polymers and other complex organic molecules
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts, a boronic acid or ester, and a base such as potassium carbonate in a solvent like tetrahydrofuran or toluene.
Stille Coupling: Utilizes a stannane reagent, a palladium catalyst, and a base under similar solvent conditions.
Major Products Formed: The major products formed from these reactions are often conjugated polymers or oligomers, which have applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Comparison with Similar Compounds
- 2-Bromo-3-octylthiophene
- 2-Bromo-3-hexylthiophene
- 2-Bromo-3-methylthiophene
Comparison: 2-Bromo-3-dodecylthiophene is unique due to its longer alkyl chain, which imparts different solubility and processing properties compared to its shorter-chain analogs. This can influence the morphology and performance of the resulting polymers in electronic applications. For instance, the longer dodecyl chain can enhance the solubility of the polymer in organic solvents, facilitating easier processing and film formation .
Properties
IUPAC Name |
2-bromo-3-dodecylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BrS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-18-16(15)17/h13-14H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMILVTHOOISGRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439776 | |
Record name | 2-BROMO-3-DODECYLTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139100-06-4 | |
Record name | 2-BROMO-3-DODECYLTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-Dodecylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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